4-Bromo-3-chlorobenzene-1,2-diamine
Overview
Description
4-Bromo-3-chlorobenzene-1,2-diamine is an organic compound with the molecular formula C6H6BrClN2 It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and two amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-3-chlorobenzene-1,2-diamine can be synthesized through a multi-step process involving the halogenation and amination of benzene derivatives. One common method involves the following steps:
Halogenation: Starting with a benzene derivative, bromine and chlorine are introduced to the benzene ring through electrophilic aromatic substitution reactions.
Amination: The halogenated benzene derivative is then subjected to amination reactions to introduce the amino groups.
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation and amination processes. These processes are optimized for high yield and purity, often using catalysts and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chlorobenzene-1,2-diamine undergoes various chemical reactions, including:
- **Oxidation and Reduction
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Properties
IUPAC Name |
4-bromo-3-chlorobenzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2/c7-3-1-2-4(9)6(10)5(3)8/h1-2H,9-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDGRNKLELOPOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)N)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.